

Furosine Levels in Pasteurized vs. UHT Milk: A Quantitative Comparison

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Compound of Interest

Compound Name: *Furosine*

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The heat treatment of milk, a critical step for ensuring microbiological safety and extending shelf life, inevitably induces chemical changes. Among these, the Maillard reaction, a non-enzymatic browning reaction between reducing sugars and amino acids, is of significant interest. **Furosine** (ϵ -N-2-furoylmethyl-L-lysine), an early-stage Maillard reaction product, serves as a key indicator of the intensity of heat treatment applied to milk. This guide provides a quantitative comparison of **furosine** levels in pasteurized and Ultra-High Temperature (UHT) treated milk, supported by experimental data and detailed methodologies.

Quantitative Data Summary

The concentration of **furosine** is significantly influenced by the severity of the heat treatment. Ultra-High Temperature (UHT) processing, which involves higher temperatures than pasteurization, results in substantially higher levels of **furosine**. The following table summarizes quantitative data on **furosine** concentrations found in raw, pasteurized, and UHT milk from various studies.

Milk Type	Processing Method	Furosine Concentration (mg/100g protein)	Reference
Raw Milk	-	4 - 5	[1]
Pasteurized Milk	Low-Temperature Long-Time (LTLT)	7.55 - 8.95	
Pasteurized Milk	High-Temperature Short-Time (HTST)	4 - 7	[1]
Pasteurized Milk	High-Temperature Short-Time (HTST)	11.23 - 13.85	
UHT Milk	Direct Heating	35 - 109	[2]
UHT Milk	Indirect Heating	168 - 180	[2]
UHT Milk	-	122.5 ± 26.8	[3]
Sterilized Milk (In-bottle)	-	up to 372	[1]

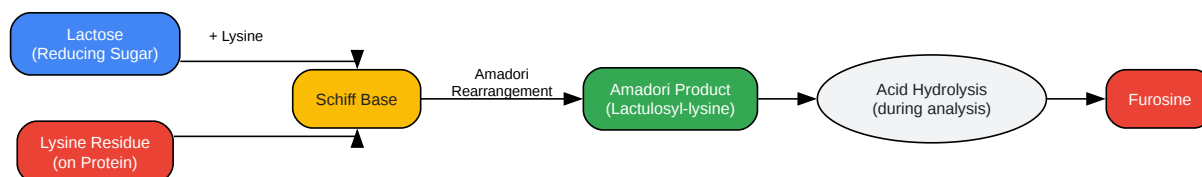
Note: **Furosine** is not typically present in raw milk and its formation is a direct result of heat processing.[4] The values for raw milk represent baseline levels found in unprocessed milk.

Studies consistently show that sterilized milk contains significantly higher concentrations of Maillard reaction products, including **furosine**, compared to raw, LTLT, and HTST milk.[5] The generation of **furosine** in sterilized milk can be 2.5 to 5.0 times higher than in raw milk, while in pasteurized milk it is 1.4 to 2.8 times higher.[5]

Maillard Reaction and Furosine Formation

The initial step of the Maillard reaction involves the condensation of a reducing sugar, primarily lactose in milk, with the free amino group of a lysine residue in milk proteins. This reaction forms a Schiff base, which then undergoes cyclization to form an N-substituted glycosylamine. Subsequent Amadori rearrangement leads to the formation of a more stable ketosamine compound, known as the Amadori product (e.g., lactulosyl-lysine). **Furosine** itself is not

present in the heated milk but is an artifact formed during the acid hydrolysis of the Amadori product during analysis.[6][7]



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Maillard reaction pathway to **furosine** formation.

Experimental Protocol for Furosine Determination

The quantification of **furosine** in milk is most commonly achieved through acid hydrolysis of the milk sample followed by analysis using High-Performance Liquid Chromatography (HPLC) with UV detection.

1. Sample Preparation and Hydrolysis:

- A known quantity of milk, corresponding to approximately 30-70 mg of protein, is placed in a screw-cap vial.[8]
- Add 8 mL of 8 M hydrochloric acid (HCl).[9]
- The vial is flushed with nitrogen, sealed, and heated at 110°C for 23 hours to hydrolyze the proteins and convert the Amadori product to **furosine**. [8][9]
- After hydrolysis, the sample is cooled.

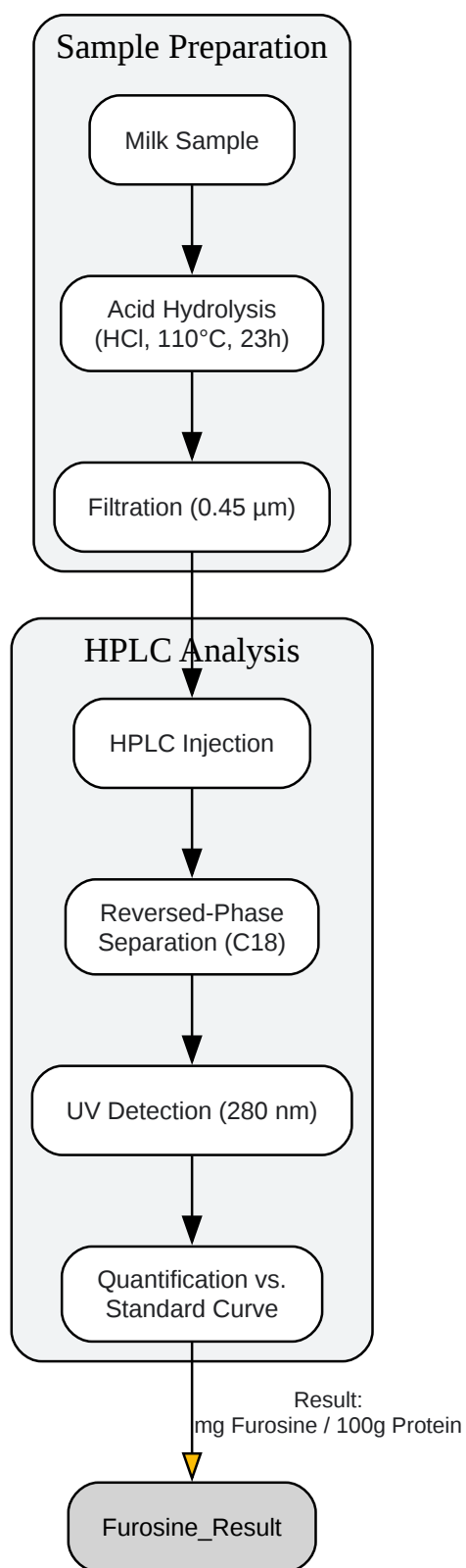
2. Sample Clean-up:

- The hydrolysate is filtered, often through a 0.45 µm membrane filter, to remove any particulate matter.[6]

- The filtered solution may be diluted with HPLC-grade water as needed to fall within the calibration range.

3. HPLC Analysis:

- **Chromatographic System:** A standard HPLC system equipped with a UV detector is used.
- **Column:** A reversed-phase C18 column is typically employed.
- **Mobile Phase:** A common mobile phase consists of an aqueous solution of a pairing agent like sodium heptanesulfonate mixed with an organic modifier such as acetonitrile and acidified with formic acid.[9]
- **Detection:** **Furosine** is detected by its UV absorbance at 280 nm.[9]
- **Quantification:** The concentration of **furosine** in the sample is determined by comparing the peak area from the sample chromatogram to a calibration curve prepared using **furosine** standards.[6] The final concentration is expressed as mg of **furosine** per 100 g of protein.



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